N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound features a highly complex polycyclic framework with a phosphorus atom at its core (12,14-dioxa-13-phosphapentacyclo), distinguishing it from conventional organic molecules. Key structural elements include:
- Diphenyl groups at positions 10 and 16, contributing to aromatic stacking interactions.
- A cyclohexylmethyl substituent, enhancing lipophilicity and steric bulk .
- A fused pentacyclic system with oxygen and phosphorus heteroatoms, likely influencing conformational rigidity and catalytic or binding properties .
Properties
Molecular Formula |
C59H49BrNO2PS |
|---|---|
Molecular Weight |
947.0 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C59H49BrNO2PS/c60-48-34-36-49(37-35-48)65-59(45-28-14-5-15-29-45)56(44-26-12-4-13-27-44)61(40-41-20-6-1-7-21-41)64-62-57-52(42-22-8-2-9-23-42)38-46-30-16-18-32-50(46)54(57)55-51-33-19-17-31-47(51)39-53(58(55)63-64)43-24-10-3-11-25-43/h2-5,8-19,22-39,41,56,59H,1,6-7,20-21,40H2 |
InChI Key |
NLHTZMLZEKRZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6C8=CC=CC=C8)C9=C(O5)C(=CC1=CC=CC=C19)C1=CC=CC=C1 |
Origin of Product |
United States |
Biological Activity
The compound N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule with significant potential in medicinal chemistry and materials science due to its unique structural features and multiple functional groups. This article explores its biological activity based on current research findings.
Structural Characteristics
The molecular formula for this compound is . The presence of bromine atoms suggests potential reactivity and biological activity, while the phosphorous atom indicates possible applications in phosphor-related chemistry. The compound's structure includes:
- Phosphapentacyclic core : This unique arrangement may contribute to its biological properties.
- Multiple functional groups : Including bromine and sulfur, which may enhance its reactivity and interaction with biological targets.
Antioxidant Activity
Research has shown that derivatives of compounds containing bromophenyl groups exhibit antioxidant properties. For example, similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests that the compound may possess comparable antioxidant activity.
Antimicrobial Properties
Compounds with bromophenyl moieties have been studied for their antimicrobial effects. A related study indicated that similar derivatives exhibited significant antifungal activity against Candida albicans, indicating potential for treating fungal infections . The mechanism of action often involves disruption of cell membrane integrity.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of specific enzymes involved in disease processes. For instance, it may interact with matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer progression . Inhibiting these enzymes could provide therapeutic benefits in cancer treatment.
Case Studies
- Antifungal Activity : A study examined a related bromophenyl compound's effectiveness against Candida albicans. The results showed that it significantly inhibited fungal growth and caused cell membrane damage .
- Oxidative Stress Reduction : Research on similar compounds demonstrated their ability to reduce oxidative stress markers in vitro. This highlights the potential for the compound to be utilized in formulations aimed at combating oxidative damage .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antifungal | Growth inhibition of C. albicans | |
| Enzyme Inhibition | Potential MMP inhibition |
Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Bromine Substituents | Increased reactivity and bioactivity |
| Phosphapentacyclic Core | Potential for unique biological interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Framework Analogues
Compound A : N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Key Differences :
- Substituents : Methoxyphenyl groups (electron-donating) vs. bromophenyl (electron-withdrawing) in the target compound.
- Molecular Weight : 599.7 g/mol (Compound A) vs. ~800 g/mol (estimated for the target compound).
- Solubility : Methoxy groups may enhance aqueous solubility compared to bromophenyl’s hydrophobicity .
Compound B : N-phenyl-1-naphthylamine
- Key Differences :
- Simpler biphenyl structure lacking the phosphapentacyclo core.
- Lower molecular weight (~285 g/mol) and reduced steric hindrance.
Functional Group Analogues
Compound C : Aglaithioduline (phytocompound with ~70% similarity to SAHA)
- Similarity Metrics :
Compound D : Alkyltrimethylammonium compounds (e.g., BAC-C12)
- Contrast :
Computational Similarity Analysis
- Fingerprint Methods :
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., bromine vs. methoxy) could drastically alter biological activity .
Comparative Data Table
Research Implications
- Structural Optimization : Replacing bromine with polar groups (e.g., methoxy) could improve solubility without compromising rigidity .
- Activity Validation : Experimental assays (e.g., kinase inhibition screens) are critical to confirm computational predictions .
- Synthetic Challenges : The compound’s complexity necessitates advanced crystallization techniques (e.g., SHELXL refinement) for structural validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
